Nonoxinol
Overview
Description
Nonoxinol, also known as nonoxynol-9, is an organic compound widely used as a surfactant and spermicide. It belongs to the nonoxynol family of nonionic surfactants and is commonly found in various cleaning and cosmetic products. This compound-9 is particularly known for its spermicidal properties and is used in contraceptives such as creams, jellies, foams, gels, films, and suppositories .
Mechanism of Action
Target of Action
Nonoxinol primarily targets sperm cells . As a spermicide, it acts on the acrosomal membranes of the sperm, causing the sperm to be immobilized .
Mode of Action
This compound interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death .
Biochemical Pathways
This compound’s action primarily affects the biochemical pathways related to sperm mobility and viability . By disrupting the sperm cell membranes, it prevents the sperm from reaching and fertilizing the egg .
Result of Action
The primary result of this compound’s action is the immobilization and death of sperm cells . This prevents the sperm from reaching and fertilizing the egg, thereby preventing pregnancy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of this compound in the vagina during intercourse is crucial for its spermicidal action . Frequent use or high doses of this compound may potentially damage vaginal and rectal cells, which could facilitate transmission of sexually transmitted infections .
Biochemical Analysis
Biochemical Properties
Nonoxinol is a surfactant spermicide used for contraception in spermicidal creams, jellies, foams, gel, and lubricants . It is also used in conjunction with other methods of contraception, including condoms, cervical caps, and diaphragms . This compound interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death .
Cellular Effects
This compound has been shown to have a detergent-type action on epithelial cells and the normal vaginal flora . Detergent-type spermicides alter the vaginal flora, possibly leading to an increased risk of opportunistic infections . If used more than once per day in the vagina, this compound may cause cell damage or inflammation, which could potentially increase the risk of contracting HIV/STIs during vaginal sex .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached which results in their immobilization and death .
Temporal Effects in Laboratory Settings
It is known that this compound has been in use for more than 30 years as an over-the-counter (OTC) drug in creams, gels, foams, and condom lubricants .
Dosage Effects in Animal Models
It is known that this compound is a typical surfactant used as a vaginal spermicide .
Metabolic Pathways
It is known that this compound is a typical surfactant used as a vaginal spermicide .
Transport and Distribution
It is known that this compound is a typical surfactant used as a vaginal spermicide .
Subcellular Localization
It is known that this compound is a typical surfactant used as a vaginal spermicide .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonoxinol-9 is synthesized through the reaction of p-nonylphenol with ethylene oxide under controlled conditions. This process involves the ethoxylation of nonylphenol, resulting in a mixture of compounds with varying degrees of ethoxylation.
Industrial Production Methods: In industrial settings, this compound-9 is produced by reacting nonylphenol with ethylene oxide in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient ethoxylation. The resulting product is then purified to obtain this compound-9 with the desired degree of ethoxylation .
Chemical Reactions Analysis
Types of Reactions: Nonoxinol-9 undergoes several types of chemical reactions, including:
Oxidation: this compound-9 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the nonylphenol moiety.
Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the ethoxylated chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various phenolic derivatives, while substitution can introduce different functional groups onto the nonylphenol moiety.
Scientific Research Applications
Nonoxinol-9 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Nonoxynol-8: Similar surfactant properties but with a lower degree of ethoxylation.
Nonoxynol-10: Higher degree of ethoxylation compared to nonoxinol-9.
Polyethylene glycol nonyl phenyl ether: Used as a surfactant in various industrial applications.
This compound-9 stands out due to its specific applications in contraception and its potential role in preventing STIs, making it a compound of significant interest in both scientific research and practical applications.
Properties
IUPAC Name |
2-(4-nonylphenoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGUCNZFCVULO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26027-38-3 | |
Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26027-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4058601 | |
Record name | 4-nonylphenol ethoxylate | |
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Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |
Record name | ETHOXYLATED PENTADECANOL | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
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Record name | Nonoxynol | |
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Record name | C11-15 Pareth-20 | |
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Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |
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Boiling Point |
Very high (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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Flash Point |
470 °F (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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Solubility |
Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |
Record name | NONOXYNOLS | |
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Density |
1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |
Record name | ETHOXYLATED PENTADECANOL | |
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Vapor Pressure |
6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |
Record name | NONOXYNOLS | |
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Color/Form |
Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |
CAS No. |
68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |
Record name | ETHOXYLATED PENTADECANOL | |
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Record name | 4-Nonylphenol monoethoxylate | |
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Record name | Nonoxinol | |
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Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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Record name | Alcohols, C11-15-secondary, ethoxylated | |
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Record name | 4-nonylphenol ethoxylate | |
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Record name | 4-Nonylphenol, ethoxylated | |
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Record name | 4-Nonylphenol, branched, ethoxylated | |
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Record name | Alcohols, C11-15-secondary, ethoxylated | |
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Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |
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Record name | 2-(p-Nonylphenoxy)ethanol | |
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Melting Point |
59 °F (USCG, 1999) | |
Record name | ETHOXYLATED PENTADECANOL | |
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Retrosynthesis Analysis
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